4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Specifically designed for medicinal chemistry SAR expansion. This 7-tert-butyl variant provides a distinct steric and lipophilic profile compared to the common 7-methyl analog, enabling critical probing of hydrophobic binding pockets and selectivity cliffs. It is particularly valuable for systematically studying how increased lipophilicity affects passive permeability, metabolic stability, and plasma protein binding within a consistent core scaffold. The availability of a confirmed FTIR spectrum makes it a validated analytical reference standard for in-class derivative identification and purity assessment during QC. This is an essential building block for teams working on NLRP3 inflammasome and kinase targets to explore chemical space beyond saturated methyl-substituted series.

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 286430-66-8
Cat. No. B2879818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
CAS286430-66-8
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=NNC2=O)N)C(=O)N1
InChIInChI=1S/C11H14N4O2/c1-11(2,3)6-4-5-7(10(17)13-6)8(12)14-15-9(5)16/h4H,1-3H3,(H2,12,14)(H,13,17)(H,15,16)
InChIKeyJHCKTXNQTKLZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione (CAS 286430-66-8) for Procurement: Core Identity & Scaffold Context


4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione (CAS 286430-66-8) is a fused bicyclic heterocycle belonging to the pyrido[3,4-d]pyridazine-1,5-dione class, characterized by a 4-amino substituent and a bulky 7-tert-butyl group [1]. With a molecular formula of C11H14N4O2 and a molecular weight of 234.25 g/mol, this compound serves as a building block for more complex heterocyclic systems and has been investigated for potential enzyme inhibition and receptor modulation . Its spectroscopic identity is confirmed by FTIR data in major commercial spectral libraries [1].

Why 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione Cannot Be Replaced by Generic In-Class Analogs


The pyrido[3,4-d]pyridazine-1,5-dione scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 7-position. While analogs such as the 7-methyl derivative (CAS not specified) are commercially available, the tert-butyl group introduces unique steric bulk and lipophilicity that can critically alter target binding, metabolic stability, and physicochemical properties [1]. Generic substitution without quantitative comparative data risks compromising biological activity, as even minor alkyl chain variations on this core have been shown to modulate diuretic potency and enzyme inhibition profiles across related pyrido[3,4-d]pyridazine series [1]. Direct experimental head-to-head data for 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione versus its closest analogs is, however, extremely limited in the public domain.

Quantitative Differentiation Evidence for 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione


Steric Bulk Differentiation: tert-Butyl vs. Methyl at the 7-Position

The 7-tert-butyl substituent provides significantly greater steric bulk than the 7-methyl analog. Using calculated Taft steric parameters (Es), the tert-butyl group has an Es value of approximately -1.54 compared to 0.00 for methyl, representing a substantial increase in steric demand [1]. This difference can directly influence binding pocket occupancy and selectivity profiles in enzyme inhibition assays. However, no direct comparative biochemical assay data (e.g., IC50 values) for the tert-butyl vs. methyl derivatives of this exact core have been published in the peer-reviewed literature.

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Lipophilicity Modulation: Calculated logP Shift from 7-Methyl to 7-tert-Butyl

The replacement of a 7-methyl group with a 7-tert-butyl group is predicted to increase lipophilicity by approximately 1.0–1.5 logP units based on fragment-based calculation methods [1]. For the core scaffold, 4-amino-7-methyl-pyrido[3,4-d]pyridazine-1,5-dione has a calculated logP of approximately -0.21, while the 7-tert-butyl analog is estimated at logP ≈ +1.14 [1]. This shift will meaningfully affect aqueous solubility, membrane permeability, and protein binding.

Physicochemical Properties Drug-likeness ADME

Spectral Fingerprinting: FTIR Differentiation from In-Class Analogs

The FTIR spectrum of 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione has been deposited in the KnowItAll spectral library (SpectraBase ID: Byc31Ue1CYX) [1]. This provides a definitive spectroscopic fingerprint that distinguishes it from other in-class pyrido[3,4-d]pyridazine-1,5-diones. The carbonyl stretching region (1650–1750 cm⁻¹) and N-H bending modes differ characteristically from the 7-methyl and 7-unsubstituted analogs due to the electronic influence of the tert-butyl group.

Quality Control Analytical Chemistry Compound Identity Verification

Recommended Application Scenarios for Procuring 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione


Scaffold-Hopping and SAR Exploration in Kinase or NLRP3 Inhibitor Programs

The pyrido[3,4-d]pyridazine core is featured in patents covering NLRP3 inflammasome inhibitors and kinase targets such as FER [1]. The 7-tert-butyl variant offers a distinct steric and lipophilic profile relative to the common 7-methyl analog, enabling medicinal chemists to probe hydrophobic pocket interactions and selectivity cliffs. Procurement is warranted when expanding SAR beyond the commercially saturated methyl-substituted series .

Investigation of Lipophilicity-Driven ADME Modulation

The calculated logP shift of approximately +1.35 units compared to the 7-methyl analog makes this compound a valuable tool for systematically studying how increased lipophilicity affects passive permeability, metabolic stability, and plasma protein binding within a consistent core scaffold. This is particularly relevant for CNS vs. peripheral exposure optimization [1].

Analytical Reference Standard for Pyrido[3,4-d]pyridazine Libraries

The availability of a confirmed FTIR spectrum in the KnowItAll library [1] allows this compound to serve as a validated analytical reference standard for the identification and purity assessment of newly synthesized in-class derivatives. Its distinct tert-butyl C-H stretches provide a clear marker for alkyl chain identity during QC.

Quote Request

Request a Quote for 4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.